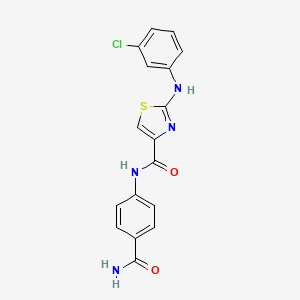

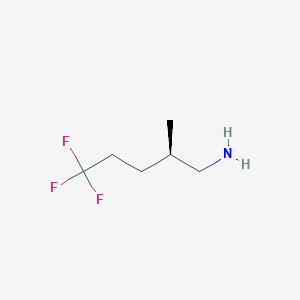

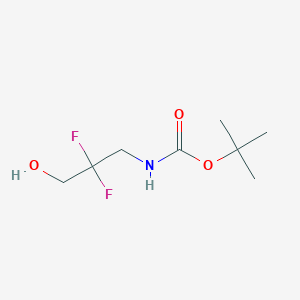

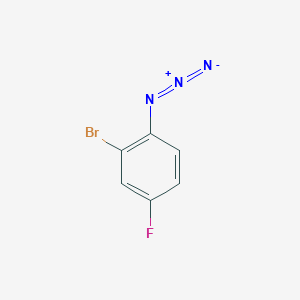

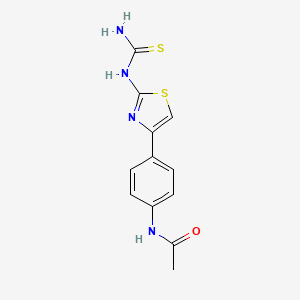

N-(4-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)phenyl)ethanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of novel aromatic compounds with potential applications in materials science has been a subject of interest in recent research. One such compound is the aromatic unsymmetrical diamine monomer containing a thiazole ring, specifically 2-amino-5-[4-(4′-aminophenoxy)phenyl]-thiazole (APPT). This monomer was synthesized and used as a precursor for the preparation of a series of novel polyimides . The synthesis process involved polycondensation with various aromatic dianhydrides through a one-step process. The inherent viscosities of the resulting polyimides ranged from 0.40–0.71 dL/g, indicating a significant molecular weight that is conducive to forming strong polymeric materials .

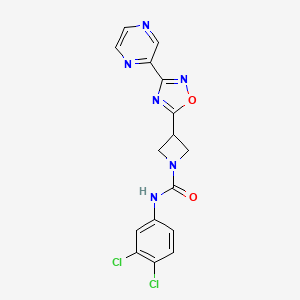

Molecular Structure Analysis

The molecular structure of APPT, as indicated by its synthesis, includes a thiazole ring which is known for its rigidity and potential to enhance thermal stability. The presence of the aminophenoxy group suggests potential for hydrogen bonding and interaction with other monomers or polymers, which can be beneficial in creating materials with specific mechanical properties. The molecular structure of APPT is crucial for its ability to form polyimides with outstanding mechanical properties, as evidenced by the tensile strengths and elongations at breakage reported .

Chemical Reactions Analysis

The chemical reactivity of APPT is demonstrated in its ability to undergo polycondensation reactions with aromatic dianhydrides. This reactivity is essential for the formation of polyimides, which are known for their excellent thermal and mechanical properties. The polyimides derived from APPT were able to form strong and flexible films, which is indicative of the successful chemical reaction between the monomer and dianhydrides .

Physical and Chemical Properties Analysis

The polyimides synthesized from APPT exhibited a range of physical and chemical properties that are desirable for high-performance materials. They were soluble in strong dipolar solvents, which is advantageous for processing and application purposes. The glass transition temperatures (Tg) of the polyimides ranged from 268.2–328.8 °C in nitrogen, indicating good thermal stability. The temperature at 5% weight loss was between 452–507 °C in nitrogen and 422–458 °C in air, further demonstrating their thermal robustness. The residue at 800 °C was between 54.18–63.33% in nitrogen, which is indicative of high thermal endurance. The mechanical properties were also impressive, with tensile strengths of 105.4–125.3 MPa and elongations at breakage of 6–13%. Additionally, the dielectric constants of these films were between 3.01–3.18 at 10 MHz, which could be beneficial in electronic applications. The predominantly amorphous nature of the films was revealed by wide-angle X-ray diffraction measurements .

Aplicaciones Científicas De Investigación

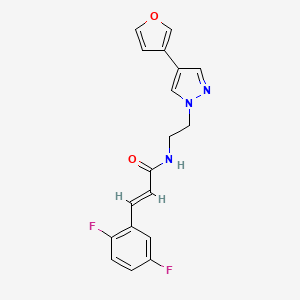

Synthesis and Chemical Derivation N-(4-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)phenyl)ethanamide is a compound that can be synthesized through various chemical pathways. Kumar et al. (2013) reported an efficient route to synthesize functionalized thiazoles, which might be applicable to synthesize derivatives of the target compound. Their method involves one-step chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent, introducing functionalities such as ester, N-substituted carboxamide, or peptide in the thiazole products (Kumar et al., 2013). Furthermore, Sušnik et al. (2009) developed a sequence for synthesizing 4-(2-amino-5-thiazolyl)-pyrimidine-2-amines, indicating the versatility and potential modifications that can be made to the thiazolyl core of compounds like the target molecule (Sušnik et al., 2009).

Chemical Properties and Applications Research has shown that thiazole derivatives have various properties and potential applications, especially in the field of medicinal chemistry. For instance, Satheesh et al. (2017) designed molecular hybrids of hindered phenolic and 2-aminothiazole moieties, which displayed inhibition activity on carbohydrate hydrolyzing enzymes and antioxidant activities (Satheesh et al., 2017). Moreover, research by Kaya et al. (2016) involved quantum chemical and molecular dynamics simulation studies to predict the corrosion inhibition performances of certain thiazole and thiadiazole derivatives (Kaya et al., 2016).

Propiedades

IUPAC Name |

N-[4-[2-(carbamothioylamino)-1,3-thiazol-4-yl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4OS2/c1-7(17)14-9-4-2-8(3-5-9)10-6-19-12(15-10)16-11(13)18/h2-6H,1H3,(H,14,17)(H3,13,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZRPAMEFWTBOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)phenyl)ethanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid](/img/structure/B2527451.png)

![(E)-N-(2-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2527452.png)

![2-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2527454.png)

![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile](/img/structure/B2527457.png)

![methyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2527458.png)